molecular formula C35H51F6N9O13 B10825548 RS09 ditrifluoroacetate

RS09 ditrifluoroacetate

Cat. No.: B10825548
M. Wt: 919.8 g/mol
InChI Key: MKCNGKQUSQZTFM-AZNUZYABSA-N
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Description

RS09 ditrifluoroacetate (CAS: 1449566-36-2) is a synthetic peptide-based Toll-like receptor 4 (TLR4) agonist derived from bacterial lipopolysaccharide (LPS) . It functions as a vaccine adjuvant, enhancing immune responses by mimicking LPS while exhibiting reduced toxicity. Structurally, RS09 consists of a short peptide sequence conjugated to a ditrifluoroacetate counterion, which stabilizes the compound and improves solubility in aqueous solutions. Its primary application lies in preclinical and clinical vaccine development, where it promotes antigen-specific antibody and T-cell responses .

Properties

Molecular Formula

C35H51F6N9O13

Molecular Weight

919.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H49N9O9.2C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;2*3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);2*(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;;/m0../s1

InChI Key

MKCNGKQUSQZTFM-AZNUZYABSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthetic route for RS09 2TFA involves the sequential coupling of amino acids to form the peptide chain. The compound is synthesized by coupling L-alanyl-L-prolyl-L-prolyl-L-histidyl-L-alanyl-L-leucyl-L-serine with trifluoroacetic acid. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

RS09 2TFA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Vaccine Adjuvant

RS09 has been studied as an adjuvant in vaccination protocols. In a notable study, it was administered alongside a KLH-conjugated X-15 antigen in mice, resulting in enhanced antibody production compared to controls .

Study ReferenceVaccine TypeAdjuvant UsedOutcome
Shanmugam et al. (2012)X-15-KLH ConjugateRS09Increased specific antibody levels

Inflammatory Diseases

Due to its ability to activate TLR4 and induce cytokine production, RS09 is being explored for therapeutic applications in various inflammatory diseases. Its role in modulating immune responses could be beneficial in conditions like sepsis or autoimmune disorders.

Antiviral Applications

Recent studies have indicated that RS09 can influence viral replication dynamics. For instance, it was shown to reverse the antiviral effects of certain compounds against African swine fever virus by enhancing TLR4 signaling pathways . This suggests potential applications in developing antiviral strategies.

Virus TypeCompound TestedEffect of RS09
African Swine Fever VirusDihydromyricetinReversed antiviral effects

Cytokine Profiling

In vitro studies have demonstrated that RS09 significantly increases the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential role in enhancing innate immunity .

Animal Model Studies

In vivo models have shown that RS09 can enhance the immune response when used as an adjuvant. Mice vaccinated with RS09 alongside specific antigens exhibited higher serum antibody concentrations compared to those receiving the antigen alone .

Mechanism of Action

RS09 2TFA exerts its effects by acting as a TLR4 agonist. It binds to TLR4, leading to the activation of downstream signaling pathways, including the NF-κB pathway. This activation results in the translocation of NF-κB to the nucleus, where it promotes the transcription of genes involved in inflammatory responses. The compound also induces the secretion of inflammatory cytokines in macrophages .

Comparison with Similar Compounds

Immunostimulatory Activity

  • This compound activates TLR4 with 10–100× lower endotoxic activity compared to native LPS, minimizing systemic inflammation risks .
  • RGD Trifluoroacetate and (Arg)9 trifluoroacetate lack direct immunomodulatory effects, focusing instead on cellular interactions or cargo delivery .

Solubility and Stability

  • Trifluoroacetate salts generally enhance solubility in polar solvents. This compound exhibits >95% purity in aqueous buffers at pH 6–8, critical for vaccine formulations .
  • (Arg)9 trifluoroacetate shows pH-dependent aggregation, limiting its utility in acidic environments .

Toxicity Profiles

Compound In Vitro Toxicity (IC50) In Vivo Toxicity
This compound >100 µM (dendritic cells) No acute toxicity in murine models at adjuvant doses
RGD Trifluoroacetate 50–75 µM (fibroblasts) Mild inflammation at high concentrations
Arylthallium ditrifluoroacetate <1 µM (hepatocytes) Severe organotoxicity due to thallium residues

RS09’s safety margin is superior to both RGD-based peptides and organometallic analogs, aligning with its design goals .

Research Findings and Clinical Relevance

  • This compound induced robust IgG titers in murine influenza vaccine models, comparable to alum-based adjuvants but with fewer granulomas .
  • Arylthallium ditrifluoroacetate enabled efficient iodination of nitroarenes (yields >85%) but is obsolete in biological applications due to toxicity .

Biological Activity

RS09 ditrifluoroacetate, a peptide agonist of toll-like receptor 4 (TLR4), has garnered attention for its significant biological activities, particularly in immunology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.

RS09 functions primarily as an agonist for TLR4, which plays a crucial role in the innate immune response. Upon activation by RS09, TLR4 triggers several downstream signaling pathways, notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation leads to:

  • Cytokine Secretion : RS09 induces the secretion of pro-inflammatory cytokines from immune cells such as RAW 264.7 macrophages, enhancing the immune response .
  • NF-κB Activation : In TLR4-expressing HEK293 cells, RS09 activates NF-κB in a concentration-dependent manner, facilitating nuclear translocation of NF-κB and subsequent transcription of target genes involved in inflammation .

In Vitro Studies

In vitro assays have demonstrated that RS09 can effectively stimulate immune responses. For instance, in studies using HEK293 cells:

  • Concentration-Dependent Response : The activation of NF-κB was observed to increase with higher concentrations of RS09, indicating a strong dose-response relationship .
  • Cytokine Profiles : The cytokine profile induced by RS09 includes increased levels of TNF-α and IL-6, which are critical for mediating inflammatory responses.

In Vivo Studies

In vivo studies have further elucidated the biological activity of RS09:

  • Adjuvant Activity : When administered to mice alongside a keyhole limpet hemocyanin (KLH)-conjugated antigen, RS09 acted as an adjuvant, enhancing the antibody response compared to controls receiving the antigen alone .
  • Safety and Efficacy : Safety assessments indicate that RS09 does not produce significant adverse effects at effective doses used for immunization .

Data Tables

The following table summarizes key findings from studies involving RS09:

Study TypeCell TypeKey FindingsReference
In VitroHEK293NF-κB activation; cytokine secretion
In VitroRAW 264.7Increased TNF-α and IL-6 secretion
In VivoMiceEnhanced antibody response with KLH conjugate
Safety StudyMiceNo significant adverse effects at effective doses

Case Study 1: Immunological Applications

A study explored the use of RS09 as an adjuvant in vaccine formulations. Mice vaccinated with KLH conjugated to RS09 showed a significantly higher antibody titer compared to those vaccinated with KLH alone. This case highlights the potential for RS09 to enhance vaccine efficacy through TLR4-mediated immune activation.

Case Study 2: Radiation Countermeasures

Research has also examined RS09's potential role in mitigating radiation-related disorders. Preliminary findings suggest that it may enhance recovery from acute radiation syndrome (ARS) by modulating immune responses post-exposure. Further studies are required to establish its efficacy and safety in this context .

Q & A

Q. What are the structural and physicochemical properties of RS09 ditrifluoroacetate critical for its stability in aqueous solutions?

this compound (C₃₁H₄₉N₉O₉ · 2CF₃COOH) exhibits a molecular weight of 691.78 g/mol and solubility ≥60 mg/mL in water. Stability studies recommend storage at -20°C in powder form to prevent hydrolysis of the trifluoroacetate counterion, which can alter solubility and bioactivity . Analytical methods such as HPLC with UV detection (λ = 214 nm) or mass spectrometry are essential to monitor degradation products, particularly under varying pH conditions (e.g., phosphate-buffered saline vs. cell culture media) .

Q. How does this compound activate TLR4 signaling pathways, and what experimental models validate this mechanism?

RS09 mimics LPS by binding to the TLR4/MD2 complex, triggering MyD88-dependent signaling. In vitro validation involves THP-1 monocyte cells or primary dendritic cells, with NF-κB luciferase reporter assays quantifying activation. For example, RS09 at 10–100 nM induces IL-6 and TNF-α secretion (measured via ELISA), comparable to LPS but with reduced endotoxin risk . Controls must include TLR4 inhibitors (e.g., TAK-242) to confirm pathway specificity .

Q. What synthetic routes are available for this compound, and how is purity optimized?

RS09 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After cleavage from resin with trifluoroacetic acid (TFA), the peptide is precipitated in cold diethyl ether. Counterion exchange to ditrifluoroacetate is achieved by dissolving the crude product in TFA/water and lyophilizing. Purity (>95%) is ensured via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Critical parameters include reaction temperature (≤25°C) and TFA stoichiometry to avoid side reactions .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s adjuvant activity while minimizing off-target effects?

Dose-response curves should span 0.1–100 μg/mL in murine vaccination models (e.g., ovalbumin antigen co-administered with RS09). Immune endpoints include antigen-specific IgG titers (ELISA) and T-cell proliferation (CFSE dilution assay). To differentiate TLR4-specific effects, use TLR4-knockout mice or competitive inhibitors. Parallel cytokine profiling (e.g., IL-1β, IL-12p70) identifies pro-inflammatory thresholds, ensuring safety margins .

Q. What analytical strategies resolve contradictions in this compound’s reported stability under physiological conditions?

Discrepancies in stability data (e.g., half-life in serum vs. PBS) require multi-method validation:

  • Mass spectrometry : Detects deamidation or oxidation byproducts.
  • Circular dichroism : Monitors secondary structure changes.
  • Bioactivity assays : Compare TLR4 activation pre/post incubation in simulated biological fluids. For example, RS09 retains >80% activity after 24 hours in PBS (pH 7.4) but degrades rapidly in murine serum due to esterase activity, necessitating formulation optimization (e.g., PEGylation) .

Q. What methodologies assess the environmental impact of trifluoroacetate counterions released during RS09 degradation?

Trifluoroacetic acid (TFA) accumulation in wastewater is a concern due to persistence and toxicity (EC₅₀ = 10–100 mg/L in aquatic organisms). Researchers must quantify TFA via ion chromatography (detection limit: 0.1 ppm) in degradation studies. Mitigation strategies include enzymatic TFA degradation (e.g., using Rhodococcus spp.) or alternative counterions (e.g., acetate), though these may compromise solubility .

Methodological Guidelines

Q. How to validate batch-to-batch consistency in this compound synthesis for reproducible immunological studies?

Implement quality control (QC) protocols:

  • HPLC purity : ≤5% variation in peak area.
  • Amino acid analysis : Confirm sequence integrity (e.g., APPHALS motif).
  • Endotoxin testing : <0.1 EU/mg (LAL assay).
  • Functional validation : Compare TLR4 activation EC₅₀ across batches (target: 15–25 nM) .

Q. What statistical approaches are optimal for analyzing RS09’s synergistic effects with other vaccine adjuvants (e.g., alum)?

Use factorial ANOVA to model interaction effects between RS09 and alum on antibody titers. For example:

GroupRS09 (μg)Alum (mg)IgG GMT (log₂)
Control003.2 ± 0.5
RS095006.8 ± 0.7
Alum01.05.1 ± 0.6
RS09+Alum501.09.4 ± 0.9*
*p < 0.01 vs. additive effect (Bonferroni correction) .

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